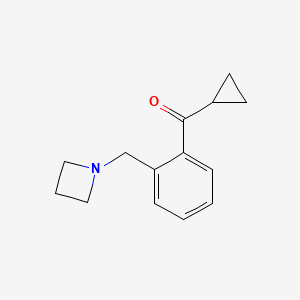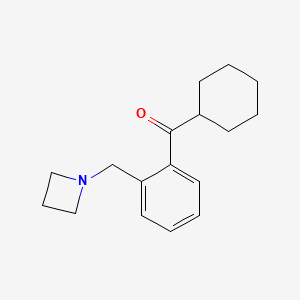![molecular formula C19H25NO3 B1327393 Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898764-00-6](/img/structure/B1327393.png)
Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate, also known as ethyl pyrrolidine-2-carboxylate or EPC, is a synthetic compound that is widely used in scientific research. It has a CAS Number of 898764-93-7 and a linear formula of C19H25NO3 .
Molecular Structure Analysis
The molecule contains a total of 51 bonds. There are 24 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate and its derivatives have been explored for their potential in various biological activities. For instance, derivatives synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate have shown in vitro activity against P. falciparum (K1 strain), indicating potential antimalarial applications. These compounds have also been evaluated for their antimycobacterium activity and cytotoxic activity against Vero cells, highlighting their broad spectrum of biological relevance (Nongpanga Ningsanont et al., 2003).
Pharmaceutical Intermediate
Compounds related to Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate have been used as intermediates in the synthesis of pharmaceuticals. For example, X-ray powder diffraction data for a compound structurally similar to Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate has been reported, highlighting its importance as an intermediate in the synthesis of the anticoagulant, apixaban. This demonstrates the compound's significance in drug development processes (Qing Wang et al., 2017).
Material Science Applications
In material science, derivatives of Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate have been synthesized for their nonlinear optical properties. Star-shaped molecules synthesized by attaching a tricyanopyrroline (TCP)-based chromophore to a derivative of Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate exhibited significant second-order nonlinear optical activity. This application underscores the compound's utility in the development of advanced materials for optoelectronic devices (M. Cho et al., 2008).
Antimicrobial Activity
Several studies have synthesized derivatives of Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate to assess their antimicrobial properties. Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives, for instance, were prepared and evaluated for significant antibacterial activity, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents (A. Mir & V. Mulwad, 2009).
Propiedades
IUPAC Name |
ethyl 6-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-2-23-19(22)12-6-5-11-18(21)17-10-4-3-9-16(17)15-20-13-7-8-14-20/h3-4,7-10H,2,5-6,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOLWKDLOQWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643965 |
Source


|
| Record name | Ethyl 6-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate | |
CAS RN |
898764-00-6 |
Source


|
| Record name | Ethyl 2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)
![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)
![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)
![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)
![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)
![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)
![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)
![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)